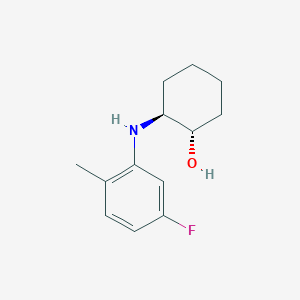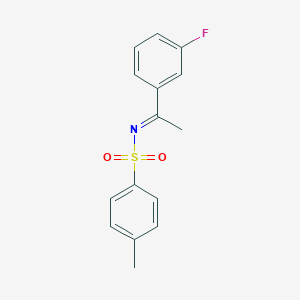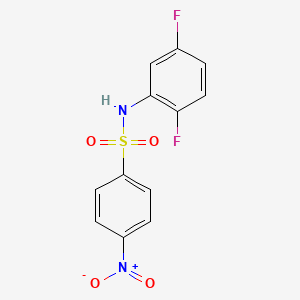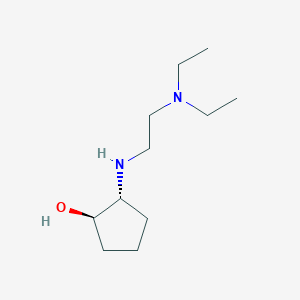
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a fluoro-methylphenylamino group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 5-fluoro-2-methylaniline.
Reductive Amination: The cyclohexanone is subjected to reductive amination with 5-fluoro-2-methylaniline in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles such as sodium azide (NaN3), dimethylformamide (DMF), elevated temperature.
Major Products
Oxidation: (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexanone.
Reduction: (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of chiral molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((5-Fluoro-3-methylphenyl)amino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and substitution pattern. The presence of the fluoro and methyl groups on the phenyl ring, along with the chiral cyclohexanol core, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C13H18FNO |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
(1S,2S)-2-(5-fluoro-2-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c1-9-6-7-10(14)8-12(9)15-11-4-2-3-5-13(11)16/h6-8,11,13,15-16H,2-5H2,1H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
CETAYTRTPOESGS-AAEUAGOBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)F)N[C@H]2CCCC[C@@H]2O |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)NC2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)

![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)

![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)

![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)




